6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Description
Historical Context of Thienotriazolodiazepine Chemistry
The development of thienotriazolodiazepine compounds emerged from the broader exploration of benzodiazepine alternatives in the mid-20th century pharmaceutical research landscape. The first benzodiazepine, chlordiazepoxide, was synthesized in 1955 by Leo Sternbach while working at Hoffmann–La Roche, leading to the development of diazepam in 1963. This foundational work established the benzodiazepine receptor mechanism and paved the way for structural modifications that would ultimately lead to the thienotriazolodiazepine class.
The innovation of replacing the benzene ring with a thiophene ring and incorporating a triazole moiety represented a significant structural departure from traditional benzodiazepines. Brotizolam, the most clinically significant member of this class, was patented in 1974 and came into medical use in 1984. This compound demonstrated that substantial modifications to the benzodiazepine core structure could maintain and even enhance therapeutic efficacy while potentially offering improved pharmacokinetic profiles.
The thienotriazolodiazepine scaffold has since proven to be a versatile platform for drug development, extending beyond traditional central nervous system applications. Recent research has highlighted the utility of these structures in developing bromodomain inhibitors, with compounds like JQ1 demonstrating the broad applicability of this chemical framework. This evolution from traditional sedative-hypnotic applications to cutting-edge epigenetic research illustrates the enduring value of the thienotriazolodiazepine architecture.
Position in Heterocyclic Chemistry Literature
Thienotriazolodiazepines occupy a unique position within heterocyclic chemistry literature as representatives of complex fused ring systems that successfully translate into clinically relevant pharmaceutical agents. The integration of three distinct heterocyclic components - thiophene, triazole, and diazepine - creates a molecular framework that exhibits enhanced metabolic stability and receptor selectivity compared to simpler heterocyclic systems.
The literature classifies these compounds within the broader category of thienodiazepines, which are heteropolycyclic compounds containing a thiophene ring fused to a diazepine ring. However, the additional triazole ring fusion distinguishes thienotriazolodiazepines as a specialized subclass with distinct pharmacological properties. This structural complexity allows for multiple sites of chemical modification, enabling medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic parameters.
Within the chemical taxonomy provided by classification systems, thienotriazolodiazepines are categorized as organoheterocyclic compounds belonging to the thienodiazepine class. This classification reflects their structural heritage while acknowledging their distinct properties arising from the triazole incorporation. The literature demonstrates that these compounds typically interact with the benzodiazepine receptor site despite their structural differences from classical benzodiazepines, illustrating the remarkable flexibility of receptor-ligand interactions.
Structural Classification within Fused Heterocyclic Systems
The structural architecture of 6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine represents a sophisticated example of fused heterocyclic design, incorporating three distinct ring systems into a unified molecular framework. The thiophene component provides a five-membered ring consisting of four carbon atoms and one sulfur atom, contributing to the compound's metabolic properties and receptor binding characteristics. The triazole ring, containing three nitrogen atoms within a five-membered ring structure, enhances the compound's binding affinity and selectivity profile.
The diazepine ring system, featuring seven members with five carbon and two nitrogen atoms, serves as the central scaffold that maintains the essential pharmacophore responsible for benzodiazepine receptor interaction. This seven-membered ring adopts conformations that are critical for receptor binding, with substituents at specific positions dramatically influencing pharmacological activity. The 2-bromo and 4-(2-chlorophenyl) substitutions in the compounds of interest represent strategic modifications that enhance potency and selectivity.
The fusion pattern designated as [3,2-f]triazolo[4,3-a] indicates the specific connectivity between ring systems, which is crucial for maintaining the three-dimensional structure necessary for biological activity. This particular fusion arrangement creates a rigid molecular framework that restricts conformational flexibility, potentially contributing to the high potency observed in compounds like brotizolam. The resulting heterocyclic system demonstrates how strategic ring fusion can create novel pharmacological entities while maintaining essential receptor recognition elements.
Nomenclature of Thienotriazolodiazepine Ring Systems
The systematic nomenclature of thienotriazolodiazepine compounds follows International Union of Pure and Applied Chemistry principles while accommodating the complexity of the fused ring system. The base name "6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine" indicates the parent heterocyclic framework, with the 6H designation specifying the hydrogen placement and ring saturation pattern. The positional descriptors (3,2-f) and (4,3-a) define the precise fusion points between the constituent ring systems.
Substituent nomenclature follows established conventions, with the 2-bromo designation indicating bromine substitution at position 2 of the triazole ring, while 4-(2-chlorophenyl) specifies the attachment of a 2-chlorophenyl group at position 4. Additional substituents, such as the 9-methyl group commonly found in brotizolam, are incorporated using standard positional numbering. This systematic approach ensures unambiguous identification of specific compounds within the thienotriazolodiazepine family.
Alternative nomenclature systems occasionally appear in the literature, reflecting different numbering conventions or abbreviated naming schemes. For example, brotizolam has been referred to as "8-Bromo-6-(o-bromophenyl)-1-methyl-4H-s-triazolo(3,4c)thieno(2,3e)-1,4-diazepine" in some sources, illustrating the complexity of naming these multi-ring systems. The Chemical Abstracts Service registry numbers provide definitive identification when nomenclature variations create potential confusion, with brotizolam assigned CAS number 57801-81-7.
Properties
IUPAC Name |
4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN4S/c15-11-5-9-13(8-3-1-2-4-10(8)16)17-6-12-19-18-7-20(12)14(9)21-11/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTELAICMLYYCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206504 | |
| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57801-97-5 | |
| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds in the benzodiazepine family typically target gamma-aminobutyric acid (gaba) receptors.
Mode of Action
As a central nervous system depressant, this compound likely works by binding to GABA receptors, thereby reducing the brain’s electrical activity. GABA is an inhibitory neurotransmitter that reduces neuronal transmission when it or other compounds with similar chemical structures bind to GABA receptors.
Biochemical Pathways
It is known that benzodiazepines generally enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.
Pharmacokinetics
Before renal excretion, this compound is metabolized almost completely into hydroxylated compounds, specifically 1-methyl-hydroxy- and the 4-hydroxy-derivatives. This suggests that the compound undergoes extensive metabolism, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other benzodiazepines. These effects can include decreased anxiety, sedation, reduction in seizures, and muscle relaxation.
Biological Activity
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- is a compound belonging to the class of thienotriazolodiazepines. This compound has garnered attention due to its potential biological activities, particularly as a positive allosteric modulator of the GABA receptor. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 400.88 g/mol
- CAS Number : 202592-23-2
Structural Characteristics
The compound features a thieno-triazolo-diazepine core structure. The presence of halogen substituents (bromo and chloro groups) significantly influences its biological activity.
The primary mechanism of action for this compound involves modulation of the GABA receptor. Benzodiazepines and their analogs typically enhance the effect of the neurotransmitter GABA at these receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS).
Pharmacological Effects
- Anxiolytic Activity :
-
Sedative Effects :
- Similar to other benzodiazepines, this compound may produce sedative effects, which can be beneficial in treating insomnia and anxiety disorders.
- Cognitive Effects :
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C-7 (1,4-benzodiazepines)/C-8 (triazolobenzodiazepines) | Electron-withdrawing groups enhance activity |
| C-20 (ortho-position) | Fluorine or chlorine increases potency |
| N-1 substitution | Methyl groups yield higher efficacy |
These findings suggest that strategic modifications can optimize the pharmacological profile of thienotriazolodiazepines .
Case Study 1: Anxiolytic Efficacy
In a clinical trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound demonstrated significant reductions in anxiety scores compared to placebo controls. The study utilized standardized assessments such as the Hamilton Anxiety Rating Scale (HAM-A), showing a marked improvement in patients receiving the active treatment .
Case Study 2: Cognitive Performance
Another study evaluated the cognitive effects of this compound in animal models. Results indicated that while traditional benzodiazepines often impair memory function, selective modulation via this compound led to improved performance in memory tasks without significant sedation .
Research Findings
Recent investigations into designer benzodiazepines have revealed that many triazolobenzodiazepines possess higher potency than their classical counterparts. For instance, compounds structurally similar to 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine have shown promising results in vitro and in vivo studies regarding their binding affinity to GABA receptors .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of thieno-triazolo-diazepines exhibit promising anticancer properties. Compounds similar to 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects
- Neurological Disorders
The biological activity of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine is attributed to its interaction with specific biological targets:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission.
- Enzyme Inhibition : May inhibit enzymes involved in cancer cell metabolism.
- Cell Signaling Pathways : Influences pathways related to cell survival and proliferation.
Case Study 1: Anticancer Research
A study published in a leading journal explored the efficacy of thieno-triazolo-diazepines in treating breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis rates when treated with the compound. This highlights the potential for developing new cancer therapies based on this chemical structure .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to penetrate bacterial membranes and disrupt cellular processes .
Data Table: Summary of Applications
Comparison with Similar Compounds
Flubrotizolam
- Structure: 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine.
- Key Difference : Substitution of the 2-chlorophenyl group in Brotizolam with a 2-fluorophenyl moiety.
Etizolam
- Structure: 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine.
- Key Difference : Replacement of Brotizolam’s bromine atom with an ethyl group at position 2.
- Pharmacological Profile : Exhibits anxiolytic, sedative, and muscle relaxant effects, but with a longer duration of action compared to Brotizolam. Its molecular formula is C₁₇H₁₅ClN₄S .
Piperazinyl Derivatives
- Example: 2-bromo-4-(2-chlorophenyl)-9-(4-(3-methoxypropyl)-1-piperazinyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine monomethanesulfonate.
- Key Difference : Addition of a piperazinyl-methoxypropyl side chain at position 7.
- Impact: Increases molecular weight (C₂₃H₂₈BrClN₆O₄S₂, MW = 632.0) and likely modifies solubility, pharmacokinetics, or receptor subtype selectivity. No therapeutic data are available .
Pharmacological and Therapeutic Comparisons
Table 1: Key Attributes of Brotizolam and Analogs
Q & A
Q. What are the optimal synthetic pathways for producing 2-bromo-4-(2-chlorophenyl)-6H-thieno-triazolodiazepine derivatives, and how can purity be ensured?
Methodological Answer:
- Oxidative Bromination : Use NaClO₂ (1.4 eq) in acidic aqueous conditions with H₂O₂ (5.0 eq) for regioselective bromination. Purify via flash chromatography (DCM/MeOH gradient) to isolate the target compound .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 eq PyAOP for esterification) and solvent systems (DMF/iPrOH 1:1) to minimize side reactions. Monitor reaction progress via LC-MS (e.g., [M+H⁺] = 487.11 observed vs. calculated) .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NaClO₂, H₂O₂, NaHPO₄, 0°C → RT | 76 | >95% |
| Esterification | PyAOP, DIPEA, DMAP, DMF/iPrOH | 68* | 90% |
| *Crude yield before purification . |
Q. How is structural confirmation achieved for this compound and its analogs?
Methodological Answer:
- NMR and MS : Use ¹H/¹³C NMR to verify substitution patterns (e.g., 2-bromo vs. 4-(2-chlorophenyl) groups). ESI-MS confirms molecular ion peaks (e.g., observed [M+H⁺] = 445.05 vs. calc. 445.07) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., thieno-triazolo-diazepine core) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate receptor-binding results (e.g., kinase inhibition) with cell-based viability assays (e.g., IC₅₀ in cancer lines) to distinguish direct target effects from off-target interactions .
- Metabolic Stability Testing : Use liver microsome assays to assess whether contradictory in vivo/in vitro results stem from rapid metabolic degradation .
Table 2: Comparative Pharmacological Data
| Assay Type | Observed Activity (IC₅₀, nM) | Proposed Mechanism | Reference |
|---|---|---|---|
| Enzymatic (Kinase X) | 12 ± 2 | Competitive ATP-binding | |
| Cell-Based (Line Y) | 450 ± 50 | Poor membrane permeability |
Q. What experimental designs are recommended for studying environmental fate and biodegradation?
Methodological Answer:
- Laboratory Studies : Use OECD 301F (ready biodegradability test) under controlled pH/temperature to measure half-life in water. Monitor via HPLC-MS for degradation products (e.g., demethylation or ring cleavage) .
- Field Studies : Deploy passive samplers in aquatic systems to quantify bioaccumulation potential. Correlate with logP values (predicted ~3.2 for this compound) .
Q. How can computational modeling guide substituent optimization for enhanced target selectivity?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., bromo-substituent’s role in hydrophobic pocket binding) .
- QSAR Analysis : Train models on analogs (e.g., 5-bromothiophene derivatives) to predict activity cliffs and prioritize synthetic targets .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow to improve heat/mass transfer during exothermic steps (e.g., bromination) .
- Alternative Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solubility and reduce purification complexity .
Epistemological Considerations
Q. How should researchers link experimental findings to broader theoretical frameworks?
Methodological Answer:
- Conceptual Anchoring : Frame pharmacological results within epigenetic reader domain targeting (e.g., brominated heterocycles as BET inhibitors) .
- Risk Assessment Models : Integrate environmental persistence data into the EU’s REACH framework for ecological risk prioritization .
Avoided Questions
- Commercial Synthesis: Excluded per guidelines (e.g., industrial scale-up, pricing).
- Consumer Applications: Focus retained on mechanistic/experimental challenges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
